

# assessing the metabolic stability of adamantane-containing molecules

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## Compound of Interest

Compound Name:	[(Adamantan-1-YL)methyl] (methyl)amine hydrochloride
Cat. No.:	B155508

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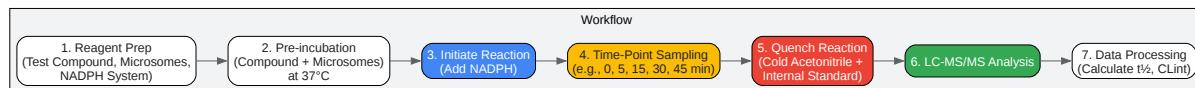
## The Foundation of Adamantane's Stability: Metabolic Pathways

The remarkable stability of the adamantane core stems from its strong, strain-free, sigma C-H bonds.<sup>[4]</sup> When metabolism does occur, it is primarily mediated by Cytochrome P450 (CYP) enzymes located predominantly in the liver.<sup>[2][5][6]</sup> The principal metabolic transformation is hydroxylation.<sup>[7]</sup>

A crucial feature of adamantane metabolism is its high regioselectivity. The adamantane cage has two types of carbon-hydrogen bonds:

- Tertiary C-H bonds at the four "bridgehead" positions.
- Secondary C-H bonds at the six "bridge" positions.

CYP-mediated hydroxylation overwhelmingly favors the tertiary C-H bonds due to the lower energy barrier for hydrogen atom abstraction from these positions compared to the secondary ones.<sup>[8][9][10]</sup> This predictable metabolism at the bridgehead positions is a significant advantage in drug design, as these sites can be strategically blocked to further enhance stability without fundamentally altering the molecule's interaction with its therapeutic target.<sup>[11]</sup>



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